molecular formula C22H20N6O3 B2932323 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396682-65-7

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2932323
CAS No.: 1396682-65-7
M. Wt: 416.441
InChI Key: DLYPDSKUGURPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a cyclopentyl group, and a tetrazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is to react benzofuran-2-carboxylic acid with an appropriate amine to form the benzofuran-2-carboxamide intermediate. This intermediate can then be further reacted with cyclopentylamine and tetrazole derivatives under specific reaction conditions, such as heating in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the tetrazole ring or other functional groups present in the compound.

  • Substitution: : Substitution reactions can occur at different positions on the benzofuran ring or the cyclopentyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, reduced tetrazole derivatives, and substituted benzofuran or cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as a bioactive molecule with various biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its biological activities may make it useful in the treatment of diseases such as cancer, bacterial infections, and inflammation.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives: : These compounds share the benzofuran core structure but may differ in their substituents and functional groups.

  • Tetrazole derivatives: : These compounds contain the tetrazole ring but may have different substituents or core structures.

  • Cyclopentyl derivatives: : These compounds feature the cyclopentyl group but may have different attached moieties.

Uniqueness

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to its combination of benzofuran, cyclopentyl, and tetrazole moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c29-21(19-13-14-5-1-4-8-18(14)31-19)23-16-9-11-17(12-10-16)28-26-20(25-27-28)22(30)24-15-6-2-3-7-15/h1,4-5,8-13,15H,2-3,6-7H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYPDSKUGURPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.